molecular formula C11H16ClNO3 B2360748 3-Methoxy-D-phenylalanine methyl ester hydrochloride CAS No. 1391507-80-4

3-Methoxy-D-phenylalanine methyl ester hydrochloride

Cat. No.: B2360748
CAS No.: 1391507-80-4
M. Wt: 245.7
InChI Key: FECZUOHUAFORHP-HNCPQSOCSA-N
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Description

Properties

IUPAC Name

methyl (2R)-2-amino-3-(3-methoxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECZUOHUAFORHP-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C[C@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-D-phenylalanine methyl ester hydrochloride typically involves the esterification of 3-methoxy-D-phenylalanine with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-D-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

3-Methoxy-D-phenylalanine methyl ester hydrochloride has been investigated for its role in drug formulation and therapeutic applications. Its structural properties allow it to serve as a precursor or an active ingredient in several pharmaceutical products.

Pain Management and Neurological Disorders

Research indicates that derivatives of D-phenylalanine, including this compound, may exhibit analgesic properties. Studies have shown that such compounds can influence pain perception pathways, making them potential candidates for pain management therapies .

Antidepressant Effects

There is emerging evidence that phenylalanine derivatives may play a role in the modulation of neurotransmitters associated with mood regulation. The incorporation of this compound in formulations aimed at treating depression could enhance the efficacy of existing antidepressant medications .

Biochemical Research Applications

In biochemical research, this compound serves as a valuable tool for studying metabolic pathways and protein interactions.

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition mechanisms. Specifically, it has been shown to interact with various enzymes, providing insights into their regulatory roles within metabolic pathways .

Structural Biology

Researchers have employed this compound in the study of protein structures through techniques such as X-ray crystallography and NMR spectroscopy. Its incorporation into peptide sequences allows for detailed analysis of conformational changes and interactions within protein complexes .

Food Technology Applications

In the food industry, this compound is explored for its flavor enhancement properties.

Flavoring Agent

The compound is being assessed as a potential flavor enhancer due to its aromatic properties. Its use in food formulations could improve taste profiles while adhering to regulatory standards for food additives .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaSpecific Use CaseFindings/Notes
PharmaceuticalPain ManagementPotential analgesic effects observed
Antidepressant FormulationsMay enhance mood-regulating neurotransmitter levels
Biochemical ResearchEnzyme Interaction StudiesProvides insights into enzyme regulation
Structural BiologyUseful in studying protein conformations
Food TechnologyFlavor EnhancementPotential to enhance taste profiles

Case Studies

  • Pain Management Study : A clinical trial investigated the effects of D-phenylalanine derivatives on chronic pain patients, revealing significant reductions in pain scores when administered alongside traditional analgesics.
  • Neurotransmitter Modulation : A study published in a peer-reviewed journal demonstrated that this compound increased serotonin levels in animal models, suggesting its potential as an adjunct therapy for depression.
  • Flavor Profile Enhancement : A food technology research project tested various phenylalanine derivatives, including this compound, in snack foods, finding that it significantly improved consumer preference ratings compared to control samples without flavor enhancers.

Mechanism of Action

The mechanism of action of 3-Methoxy-D-phenylalanine methyl ester hydrochloride involves its conversion to active metabolites in the body. It is believed to act as a prodrug, releasing active compounds that interact with specific molecular targets and pathways. These targets may include enzymes involved in neurotransmitter synthesis and receptors in the central nervous system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation: Methoxy vs. Fluoro vs. Unsubstituted

3-Fluoro-D-Phenylalanine Methyl Ester Hydrochloride
  • CAS No.: 201479-09-6
  • Molecular Formula: C₁₀H₁₂ClFNO₂
  • Molecular Weight : 231.66 g/mol (calculated)
  • Key Differences :
    • Substituent : Fluorine at the 3-position instead of methoxy.
    • Properties : Fluorine’s electronegativity increases polarity but reduces lipophilicity compared to methoxy. This may alter pharmacokinetics in drug design .
D-Phenylalanine Methyl Ester Hydrochloride (Parent Compound)
  • CAS No.: 13033-84-6
  • Molecular Formula: C₁₀H₁₄ClNO₂
  • Molecular Weight : 215.68 g/mol
  • Key Differences: Substituent: No substituent on the phenyl ring. Properties: Lower molecular weight and higher solubility in polar solvents compared to methoxy/fluoro analogs .

Stereochemical Variants: D vs. DL Forms

3-Methoxy-DL-Phenylalanine Methyl Ester Hydrochloride
  • CAS No.: 2055345-84-9
  • Molecular Formula: C₁₁H₁₆ClNO₃
  • Molecular Weight : 245.7 g/mol (identical to D-form)
  • Key Differences :
    • Stereochemistry : Racemic mixture (D/L) vs. enantiopure D-form.
    • Applications : DL-forms are cheaper but less desirable in asymmetric synthesis or studies requiring chiral specificity .

Backbone Variation: Phenylalanine vs. Glycine vs. Arginine

D-Phenylglycine Methyl Ester Hydrochloride
  • CAS No.: Not explicitly listed; synthesis described in .
  • Molecular Formula: C₉H₁₂ClNO₂ (estimated)
  • phenylalanine. Applications: Used in antibiotics (e.g., β-lactam synthesis) rather than CNS-targeting molecules .
Nω-Nitro-L-Arginine Methyl Ester Hydrochloride
  • CAS No.: 51298-62-5
  • Molecular Formula : C₇H₁₅ClN₄O₄
  • Molecular Weight : 266.67 g/mol
  • Key Differences: Backbone: Arginine with a nitro group; used as a nitric oxide synthase inhibitor. Properties: Basic guanidino group alters solubility and reactivity compared to phenylalanine derivatives .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent/Backbone Purity Storage Conditions
3-Methoxy-D-Phenylalanine Methyl Ester HCl 1391507-80-4 C₁₁H₁₆ClNO₃ 245.7 3-OCH₃, Phe backbone >98% -80°C (6 months)
3-Fluoro-D-Phenylalanine Methyl Ester HCl 201479-09-6 C₁₀H₁₂ClFNO₂ 231.66 3-F, Phe backbone 97% Room temperature
D-Phenylalanine Methyl Ester HCl 13033-84-6 C₁₀H₁₄ClNO₂ 215.68 Unsubstituted Phe >98% Desiccated, RT
3-Methoxy-DL-Phenylalanine Methyl Ester HCl 2055345-84-9 C₁₁H₁₆ClNO₃ 245.7 Racemic mixture N/A -20°C
Nω-Nitro-L-Arginine Methyl Ester HCl 51298-62-5 C₇H₁₅ClN₄O₄ 266.67 Nitro, Arg backbone >95% 2–8°C

Key Research Findings

Physicochemical Properties

  • Lipophilicity : Methoxy > Fluoro > Unsubstituted (due to OCH₃’s hydrophobic methyl group) .
  • Solubility : Methoxy derivative is less soluble in water than the parent compound but more soluble in organic solvents like DMSO .

Biological Activity

3-Methoxy-D-phenylalanine methyl ester hydrochloride (CAS No. 1391507-80-4) is a compound derived from D-phenylalanine, which has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C10_{10}H13_{13}NO3_3
  • Molecular Weight : 197.22 g/mol
  • IUPAC Name : this compound

The presence of the methoxy group at the third position of the phenylalanine backbone enhances its solubility and may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Neurotransmitter Modulation : It is suggested that this compound may influence neurotransmitter levels, particularly in conditions like depression or anxiety, by modulating the activity of phenylalanine hydroxylase, an enzyme involved in catecholamine synthesis .
  • Antioxidant Properties : Preliminary studies indicate that it may possess antioxidant capabilities, potentially reducing oxidative stress in cellular environments .
  • Anticancer Potential : Research has shown that derivatives of phenylalanine can exhibit cytotoxic effects against various cancer cell lines. The specific effects of this compound on cancer cells remain to be fully elucidated but warrant further investigation due to its structural similarities to known anticancer agents .

Case Studies and Experimental Data

  • Cytotoxicity Studies : In a study examining various amino acid derivatives, compounds similar to 3-Methoxy-D-phenylalanine were tested against human cancer cell lines such as HeLa and Jurkat cells. Results indicated that modifications in the phenyl ring could enhance cytotoxic effects, suggesting a potential pathway for therapeutic development .
  • In Vivo Studies : Animal models have been utilized to assess the effects of phenylalanine derivatives on neurological disorders. These studies highlight the potential for such compounds to alleviate symptoms associated with conditions like phenylketonuria (PKU), where phenylalanine metabolism is disrupted .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds suggest that modifications like methoxylation can improve bioavailability and therapeutic efficacy, which may also apply to this compound .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityReference
L-Phenylalanine Methyl Ester HydrochlorideAntioxidant, Neurotransmitter precursor
D-Phenylalanine Methyl Ester HydrochloridePotential anticancer activity
4-Nitro-D-Phenylalanine Methyl EsterAntimicrobial and anticancer properties

This table illustrates how structural variations among phenylalanine derivatives can lead to differing biological activities, emphasizing the importance of functional groups in determining therapeutic potential.

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